1-Chloro-2-[(4-nitrophenoxy)methyl]benzene
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Overview
Description
1-Chloro-2-[(4-nitrophenoxy)methyl]benzene is an organic compound with the molecular formula C13H10ClNO3 It is characterized by a benzene ring substituted with a chlorine atom and a nitrophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene can be synthesized through a multi-step process involving the reaction of 1-chloro-2-methylbenzene with 4-nitrophenol in the presence of a suitable base. The reaction typically occurs under reflux conditions with a solvent such as toluene or dimethylformamide. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 1-Chloro-2-[(4-aminophenoxy)methyl]benzene.
Oxidation: Corresponding carboxylic acids or aldehydes.
Scientific Research Applications
1-Chloro-2-[(4-nitrophenoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-[(4-nitrophenoxy)methyl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
- 1-Chloro-2-methyl-4-nitrobenzene
- 1-Bromo-2-[(4-nitrophenoxy)methyl]benzene
- 1-Chloro-4-[(4-nitrophenoxy)methyl]benzene
Comparison: 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene is unique due to the specific positioning of the chlorine and nitrophenoxy methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, compared to its analogs. The presence of both electron-withdrawing and electron-donating groups on the benzene ring also influences its reactivity in various chemical reactions .
Properties
IUPAC Name |
1-chloro-2-[(4-nitrophenoxy)methyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)15(16)17/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIFYZGCGRNXGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351715 |
Source
|
Record name | 1-chloro-2-[(4-nitrophenoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56532-65-1 |
Source
|
Record name | 1-chloro-2-[(4-nitrophenoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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